Benzoyl-dl-methionine

Descripción general

Descripción

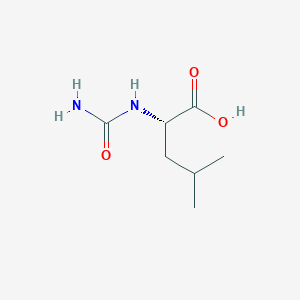

Benzoyl-DL-methionine is a chemical compound with the empirical formula C12H15NO3S . Its molecular weight is 253.32 .

Molecular Structure Analysis

The molecular structure of Benzoyl-DL-methionine is represented by the SMILES stringCSCCC (NC (=O)c1ccccc1)C (O)=O . This indicates that the molecule contains a benzoyl group (C6H5CO-) attached to a methionine molecule. Physical And Chemical Properties Analysis

Benzoyl-DL-methionine is a stable compound under normal conditions . It has a molecular weight of 253.32 and its storage temperature is -20°C .Aplicaciones Científicas De Investigación

Biomedical Applications

Benzoyl-dl-methionine, due to its structural characteristics and metabolic derivatives, has significant potential in biomedical applications. It’s particularly useful in cancer treatment and diagnosis because of the disordered metabolic state of tumor cells . The compound’s versatility also extends to treating liver diseases through its metabolic derivative, S-adenosylmethionine (SAM) .

Chemical Modification

The unique structural characteristics of Benzoyl-dl-methionine allow for chemical modifications that can enhance its properties for specific applications. Two methods of chemical modification are commonly employed to tailor the compound for various research needs .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoyl-dl-methionine is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of S-adenosylmethionine (SAMe), a universal methyl donor in numerous cellular methylation reactions . Therefore, it can be inferred that the primary targets of Benzoyl-dl-methionine are likely to be the same enzymes and proteins that interact with methionine.

Mode of Action

SAMe then donates its methyl group to various substrates, including DNA, proteins, and lipids

Biochemical Pathways

Methionine, the parent compound of Benzoyl-dl-methionine, is involved in several biochemical pathways. One of the key pathways is the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, SAMe . Another pathway is the transsulfuration pathway, which leads to the synthesis of another important amino acid, cysteine . Given the structural similarity between Benzoyl-dl-methionine and methionine, it’s likely that Benzoyl-dl-methionine may also be involved in these pathways.

Pharmacokinetics

Studies on methionine have shown that its metabolism in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress

Result of Action

For instance, methionine plays a crucial role in protein synthesis as the initiator amino acid . It’s also involved in various methylation reactions via its derivative, SAMe . These reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Propiedades

IUPAC Name |

2-benzamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJEXUPZWQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304217 | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4703-38-2, 10290-61-6 | |

| Record name | 4703-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of Benzoyl-DL-methionine's interaction with acylases?

A1: Research suggests that the utilization of Benzoyl-DL-methionine by Lactobacillus arabinosus is closely linked to the activity of bacterial acylases []. These enzymes potentially hydrolyze Benzoyl-DL-methionine, possibly enabling the bacteria to access the essential amino acid methionine. This highlights the importance of acylases in the metabolic pathways of specific bacteria.

Q2: How does the structure of Benzoyl-DL-methionine enable its use in studying singlet oxygen?

A2: While specific structural data wasn't provided in the abstracts, Benzoyl-DL-methionine is known to react with singlet oxygen []. This reactivity allows researchers to utilize it as a trapping agent to detect and quantify singlet oxygen generated by specialized devices, like the fiber-optic singlet oxygen generator described in the research.

Q3: Can Benzoyl-DL-methionine form complexes with metals, and what insights do these complexes offer?

A3: Yes, research indicates that Benzoyl-DL-methionine can form complexes with osmium tetraoxide (OsO4) []. Specifically, a complex with the formula Os2O6L4, where L represents Benzoyl-DL-methionine, has been identified. This finding suggests a potential role for OsO4 in cross-linking proteins and lipids during biological tissue fixation. Further investigation into these interactions could provide valuable information for understanding biological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.